molecular formula C5H6O3S B8217482 (2S)-5-oxothiolane-2-carboxylic acid

(2S)-5-oxothiolane-2-carboxylic acid

Cat. No.: B8217482
M. Wt: 146.17 g/mol
InChI Key: PYSNMSYPRJCMOU-VKHMYHEASA-N
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Description

(2S)-5-Oxothiolane-2-carboxylic acid is a heterocyclic compound featuring a five-membered thiolane ring (containing sulfur) with a ketone group at position 5 and a carboxylic acid group at position 2. The (2S) stereochemistry at the second carbon distinguishes it from enantiomeric forms, which may influence its biochemical interactions and physicochemical properties.

Properties

IUPAC Name

(2S)-5-oxothiolane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O3S/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)/t3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSNMSYPRJCMOU-VKHMYHEASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)SC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)S[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Ring Systems : Thiolane (S only) vs. oxathiolane (S and O) vs. pyrrolidone (N-containing lactam). Sulfur in thiolane increases ring flexibility and lipophilicity compared to oxathiolane or aromatic pyrimidines .
  • Substituent Effects: The carboxylic acid position (C2 in thiolane vs. Halogen/methyl groups in pyrimidine derivatives enhance aromatic stability and reactivity .
  • Stereochemistry : The (2S) configuration in the target compound may confer distinct biological activity compared to (2R) isomers, as seen in antiviral oxathiolanes (e.g., stereospecific binding to enzymes) .
2.2 Physicochemical Properties
  • Pyrrolidone-based acids (e.g., 1-methyl-5-oxopyrrolidine-3-carboxylic acid) may exhibit higher solubility due to the lactam’s polarity .
  • Acidity (pKa) : The carboxylic acid pKa in thiolane derivatives is influenced by electron-withdrawing effects of the ketone (C5). Pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) likely have lower pKa values due to aromatic ring electron withdrawal .

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